1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE
Overview
Description
DL-dimyristoylphosphatidylcholine is a synthetic phospholipid used in liposomes and lipid bilayers for the study of biological membranes . It is a type of phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . This compound is commonly used in commercial drug preparations to solubilize drugs for injection .
Mechanism of Action
- The hydrophilic outer portion of the micelle facilitates drug solubility while protecting the hydrophobic core .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
As a phospholipid, Dimyristoylphosphatidylcholine, DL- can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hydrophilic outer portion . This allows increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .
Cellular Effects
Dimyristoylphosphatidylcholine, DL- is a water-soluble phospholipid used to solubilize drugs for injection . It forms a micelle with a hydrophobic core to contain lipophilic drugs, maintaining a hydrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract .
Molecular Mechanism
The mechanism of action of Dimyristoylphosphatidylcholine, DL- involves the formation of a micelle with a hydrophobic core to contain lipophilic drugs . This allows the drug to be solubilized and transported in the aqueous environment of the blood or gastrointestinal tract .
Temporal Effects in Laboratory Settings
It is known that it is used to solubilize drugs for injection .
Dosage Effects in Animal Models
It is known that it is used to solubilize drugs for injection .
Metabolic Pathways
It is known that it is used to solubilize drugs for injection .
Transport and Distribution
Dimyristoylphosphatidylcholine, DL- is a phospholipid that can form a micelle with a hydrophobic core to contain lipophilic drugs . This allows the drug to be solubilized and transported in the aqueous environment of the blood or gastrointestinal tract .
Subcellular Localization
It is known that it is used to solubilize drugs for injection .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired phospholipid.
Industrial Production Methods
In industrial settings, DL-dimyristoylphosphatidylcholine is produced using large-scale esterification processes. The production involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
DL-dimyristoylphosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Common reagents used in the reactions of DL-dimyristoylphosphatidylcholine include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of DL-dimyristoylphosphatidylcholine depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phospholipids, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
DL-dimyristoylphosphatidylcholine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Dimyristoylphosphatidylglycerol: Another synthetic phospholipid used in similar applications.
Dipalmitoylphosphatidylcholine: A phospholipid with longer fatty acid chains, used in pulmonary surfactant preparations.
Distearoylphosphatidylcholine: A phospholipid with even longer fatty acid chains, used in liposome formulations.
Uniqueness
DL-dimyristoylphosphatidylcholine is unique due to its specific fatty acid composition and its ability to form stable liposomes and micelles . This property makes it particularly useful in drug delivery systems and membrane studies.
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITHEXJVPOWHKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046816 | |
Record name | DL-Dimyristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract. | |
Record name | DL-dimyristoylphosphatidylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18656-38-7, 13699-48-4 | |
Record name | Dimyristoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18656-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimyristoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013699484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimyristoylphosphatidylcholine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-dimyristoylphosphatidylcholine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DL-Dimyristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.604 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMYRISTOYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U86ZGC74V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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